molecular formula C15H16N2 B3261587 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine CAS No. 345311-06-0

2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine

Cat. No. B3261587
CAS RN: 345311-06-0
M. Wt: 224.3 g/mol
InChI Key: WKUKCXXAAMVPFA-UHFFFAOYSA-N
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Description

“2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine” is a derivative of 1,5-naphthyridines . These heterocycles are significant in the field of medicinal chemistry as many of them exhibit a variety of biological activities . The compound has a molecular weight of 258.75 .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, like “this compound”, involves various strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a tetrahedral nitrogen atom formed by four polarized C (sp3)-N+ (sp3) single bonds . The 1-phenyl and 2-benzyl substituents are trans diaxial .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a predicted boiling point of 377.5±42.0 °C and a predicted density of 1.181±0.06 g/cm3 at 20 °C and 760 Torr .

Mechanism of Action

While the specific mechanism of action for “2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine” is not explicitly mentioned in the sources, 1,5-naphthyridine derivatives are known to exhibit a variety of biological activities .

Future Directions

The future directions for “2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine” and similar compounds could involve further exploration of their synthesis, reactivity, and applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-2,6-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-4-13(5-3-1)11-17-9-7-14-10-16-8-6-15(14)12-17/h1-6,8,10H,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUKCXXAAMVPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=NC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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